4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
Overview
Description
4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenol group substituted with tert-butyl, isobutyl, and a diazenyl group linked to a nitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol typically involves a multi-step process. One common method includes the diazotization of 2-nitroaniline followed by a coupling reaction with a substituted phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a stabilizer in plastics and other materials to prevent degradation and discoloration.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the phenol group can form hydrogen bonds and interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
2-(2’-Hydroxy-3’-sec-butyl-5’-tert-butylphenyl)benzotriazole: Another compound with similar stabilizing properties used in plastics.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: Known for its antioxidant properties.
Uniqueness
4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol is unique due to its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-butan-2-yl-4-tert-butyl-6-[(2-nitrophenyl)diazenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-6-13(2)15-11-14(20(3,4)5)12-17(19(15)24)22-21-16-9-7-8-10-18(16)23(25)26/h7-13,24H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSDAPEMRMHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N=NC2=CC=CC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140902 | |
Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-17-5 | |
Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52184-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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